Mepivacaine-d3
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Overview
Description
Mepivacaine-d3 is a deuterated form of mepivacaine, a local anesthetic of the amide type. It is primarily used for local or regional analgesia and anesthesia. The deuterium labeling in this compound allows for its use in various scientific research applications, particularly in pharmacokinetic studies to trace the compound’s behavior in biological systems.
Mechanism of Action
Target of Action
Mepivacaine-d3, like its parent compound Mepivacaine, is an amide-type local anesthetic agent . Its primary targets are the voltage-gated sodium ion channels in neuronal cell membranes . These channels play a crucial role in the initiation and propagation of action potentials in neurons, which are essential for nerve impulse transmission .
Mode of Action
This compound binds selectively to the intracellular surface of sodium channels, blocking the influx of sodium ions into the axon . This inhibition prevents membrane depolarization, thereby blocking the generation and conduction of nerve impulses . The block at the sodium channel is reversible, meaning that when the drug diffuses away from the axon, sodium channel function is restored, and nerve propagation returns .
Biochemical Analysis
Biochemical Properties
Mepivacaine-d3 binds to specific voltage-gated sodium ion channels in neuronal cell membranes . This interaction inhibits both sodium influx and membrane depolarization .
Cellular Effects
The inhibition of sodium influx and membrane depolarization by this compound affects various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically voltage-gated sodium ion channels . This binding leads to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in metabolic pathways that interact with enzymes or cofactors . Specific details on these interactions and any effects on metabolic flux or metabolite levels are currently limited .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mepivacaine-d3 can be synthesized through reductive acylation. The process involves the reaction of N-methylpipecolic acid with 2,6-dimethylaniline in the presence of a deuterium source. The reaction is typically carried out under mild conditions, such as 20–50°C, with hydrogen at atmospheric pressure and an organic solvent .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of palladium catalysts in reductive acylation ensures high yields and purity of the final product. The process is optimized for scalability and cost-effectiveness, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Mepivacaine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amines derived from the reduction of the amide group.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Mepivacaine-d3 is extensively used in scientific research, including:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Analytical Chemistry: Used as an internal standard in mass spectrometry to quantify the presence of mepivacaine in various samples.
Medical Research: Investigated for its efficacy and safety in local anesthesia, particularly in patients with specific medical conditions.
Industrial Applications: Utilized in the development of new anesthetic formulations and delivery systems.
Comparison with Similar Compounds
Similar Compounds
Lidocaine: Another amide-type local anesthetic with a similar mechanism of action but different pharmacokinetic properties.
Bupivacaine: Known for its longer duration of action compared to mepivacaine.
Ropivacaine: Similar to bupivacaine but with a better safety profile in terms of cardiotoxicity.
Uniqueness of Mepivacaine-d3
This compound’s uniqueness lies in its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to trace and quantify the compound in biological systems, offering valuable insights into its pharmacokinetics and metabolism. Additionally, this compound has a rapid onset and medium duration of action, making it suitable for various clinical and research applications .
Properties
CAS No. |
1346597-90-7 |
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Molecular Formula |
C15H22N2O |
Molecular Weight |
249.37 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-1-(trideuteriomethyl)piperidine-2-carboxamide |
InChI |
InChI=1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)/i3D3 |
InChI Key |
INWLQCZOYSRPNW-HPRDVNIFSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCCCC1C(=O)NC2=C(C=CC=C2C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C |
Synonyms |
N-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamide-d3; (±)-Mepivacaine-d3 ; 1-Methyl-2’,6’-pipecoloxylidide-d3; APF 135-d3; Carbocain-d3; Carbocaine-d3 ; Carbocaine-V-d3; DL-Mepivacaine-d3; MepiSV-d3; Mepicaine-d3; Scandicain-d3 ; Scandicaine-d3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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